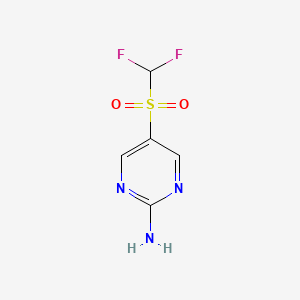
4-Chloro-8-fluorocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-fluorocinnoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the class of cinnolines, which are nitrogen-containing aromatic compounds. The presence of both chlorine and fluorine atoms in its structure makes it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluorocinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzaldehyde under acidic conditions to form the intermediate, which then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-8-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted cinnoline derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the cinnoline ring.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-fluorocinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-8-fluorocinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of topoisomerases and other critical enzymes .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-8-fluoroquinoline
- 6-Chloro-8-fluoroquinoline
- 4-Chloro-7-fluoroquinoline
Comparison: 4-Chloro-8-fluorocinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds like 4-Chloro-8-fluoroquinoline, it may exhibit different reactivity and biological activity due to the position of the chlorine and fluorine atoms .
Eigenschaften
Molekularformel |
C8H4ClFN2 |
|---|---|
Molekulargewicht |
182.58 g/mol |
IUPAC-Name |
4-chloro-8-fluorocinnoline |
InChI |
InChI=1S/C8H4ClFN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H |
InChI-Schlüssel |
VOMQJTBVCRRFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)F)N=NC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



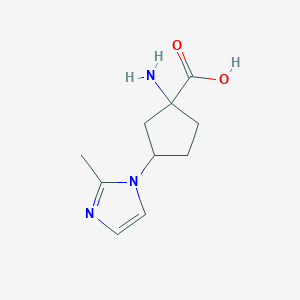
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
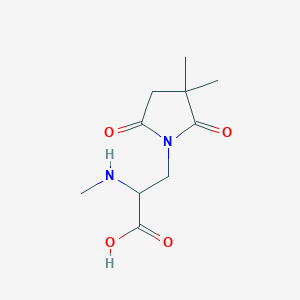
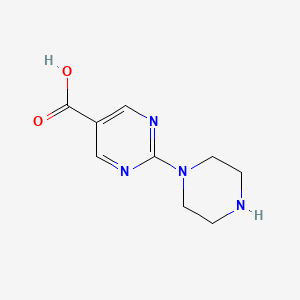
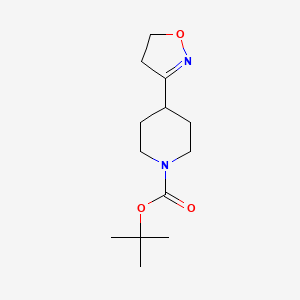

![Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
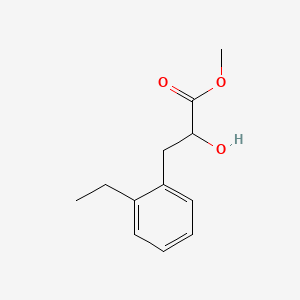
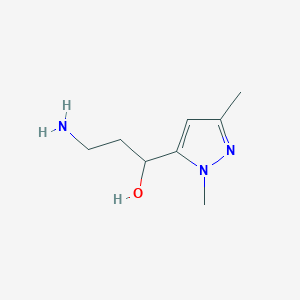
![(2-{3-Azaspiro[5.5]undecan-3-yl}ethyl)(methyl)amine](/img/structure/B15315656.png)

